Product packaging for Xylopropamine sulfate(Cat. No.:CAS No. 14543-76-1)

Xylopropamine sulfate

Cat. No.: B13737344
CAS No.: 14543-76-1
M. Wt: 424.6 g/mol
InChI Key: JUEMAIYCXHJGDQ-UHFFFAOYSA-N
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Description

Historical Context of Compound Development and Investigation

Xylopropamine (B85825), also known as 3,4-dimethylamphetamine, was developed in the 1950s. wikipedia.orgiiab.me During this period, there was significant interest in developing new synthetic stimulants, often as alternatives to existing medications. A key driver for this research was the search for effective appetite suppressants to manage obesity. Xylopropamine was developed and subsequently marketed for this purpose under brand names such as Perhedrin and Esanin. wikipedia.orgiiab.me

The compound was briefly sold as its sulfate (B86663) salt, xylopropamine sulfate, though it never achieved widespread market presence. wikipedia.orgiiab.me Its limited success can be attributed to the emergence of other anorectic agents, like phentermine, which demonstrated similar efficacy with a more favorable side effect profile. wikipedia.orgiiab.me The initial patent for "Alkylated phenyl-isopropyl-amines," which includes the chemical structure of xylopropamine, was granted in 1945, highlighting the foundational work that preceded its commercial introduction. wikipedia.org

Chemical Classification and Structural Relationship within Amphetamine Derivatives

Xylopropamine is classified as a stimulant drug belonging to the phenethylamine (B48288) and amphetamine classes. wikipedia.orgiiab.me Its core chemical framework is phenethylamine, a naturally occurring monoamine alkaloid that acts as a central nervous system stimulant. wikipedia.org The defining characteristic of the amphetamine class is the presence of a methyl group on the alpha carbon of the ethyl side chain of the phenethylamine structure.

Xylopropamine is specifically a substituted amphetamine, identified chemically as 1-(3,4-dimethylphenyl)propan-2-amine. ontosight.ainih.gov Its structure is distinguished from the parent amphetamine molecule by the addition of two methyl groups to the phenyl ring at the 3 and 4 positions. This substitution pattern is crucial in defining its pharmacological profile. The study of how such substitutions on the phenethylamine backbone alter biological activity is a fundamental aspect of medicinal chemistry and pharmacology. nih.govnih.gov The compound is a racemic mixture, and it was often utilized as a sulfate salt in research and commercial preparations. ontosight.aincats.io

Table 1: Chemical Identifiers for Xylopropamine and its Sulfate Salt

Identifier Xylopropamine This compound
IUPAC Name (±)-1-(3,4-dimethylphenyl)propan-2-amine wikipedia.org N/A
Other Names 3,4-dimethylamphetamine wikipedia.orgiiab.me 3,4-dimethylamphetamine sulfate fda.gov
CAS Number 102-31-8 wikipedia.org 14543-76-1 wikipedia.orgfda.gov
Molecular Formula C11H17N wikipedia.org 2C11H17N.H2O4S ncats.iofda.gov

| UNII | 4DB10V9J2I wikipedia.orgnih.gov | B464QNG39U ncats.iofda.gov |

Early Research Significance of this compound in Pharmacology

The primary significance of early research into this compound was its investigation as an anorectic, or appetite suppressant. wikipedia.orgiiab.me This aligned with a broader pharmacological trend in the 1950s of exploring amphetamine derivatives for weight management.

Beyond its intended use, xylopropamine was also subject to other pharmacological investigations. Notably, studies published in 1957 explored its potential analgesic and anti-inflammatory properties. wikipedia.orgiiab.me Research by Harris and Worley documented its analgesic effects, while a separate study by Randall, Selitto, and Valdes reported on its anti-inflammatory capabilities. wikipedia.orgiiab.me Despite these findings, the compound's side effect profile, particularly its impact on blood pressure, precluded any further development for these therapeutic applications. wikipedia.orgiiab.me Other related compounds, such as 2,4-dimethylamphetamine, were also investigated for similar purposes but met with comparable challenges, ultimately leading to their discontinuation in favor of newer agents. wikipedia.org

Table 2: Early Research Findings on Xylopropamine

Research Area Finding Publication Year
Appetite Suppression Marketed as an appetite suppressant. wikipedia.orgiiab.me 1950s
Analgesic Effects Reported to have analgesic properties. wikipedia.orgiiab.me 1957

| Anti-inflammatory Effects | Reported to have anti-inflammatory effects. wikipedia.orgiiab.me | 1957 |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36N2O4S B13737344 Xylopropamine sulfate CAS No. 14543-76-1

Properties

CAS No.

14543-76-1

Molecular Formula

C22H36N2O4S

Molecular Weight

424.6 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)propan-2-amine;sulfuric acid

InChI

InChI=1S/2C11H17N.H2O4S/c2*1-8-4-5-11(6-9(8)2)7-10(3)12;1-5(2,3)4/h2*4-6,10H,7,12H2,1-3H3;(H2,1,2,3,4)

InChI Key

JUEMAIYCXHJGDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)N)C.CC1=C(C=C(C=C1)CC(C)N)C.OS(=O)(=O)O

Origin of Product

United States

Pharmacological Profile and Mechanistic Investigations at Preclinical and Cellular Levels

Reported Pharmacological Activities in Research Contexts

Sympathomimetic and Stimulant Properties in Experimental Models

Xylopropamine (B85825) sulfate (B86663) was primarily investigated for its sympathomimetic and stimulant properties, which led to its initial development as an anorectic, or appetite suppressant. wikipedia.orgbionity.com As a derivative of amphetamine, its stimulant effects are a defining characteristic of its pharmacological profile. bionity.com Sympathomimetic drugs mimic the effects of the sympathetic nervous system, often leading to increased alertness and reduced appetite. nih.govmarefa.org The investigation of xylopropamine and other related amphetamine derivatives, such as 2,4-dimethylamphetamine, for this purpose highlighted their potential to produce these effects. wikipedia.orgiiab.me However, the development of alternative drugs with similar efficacy but fewer side effects, like phentermine, limited the widespread marketing of xylopropamine. iiab.mebionity.com

Analgesic Research in Animal Models

Beyond its stimulant effects, xylopropamine was reported to possess analgesic properties. wikipedia.orgiiab.mebionity.com A notable study investigated its capacity to elevate the pain threshold in human subjects using electrical stimulation of the tooth pulp as the experimental pain model. researchgate.netresearchgate.net This research, conducted under a double-blind protocol, found that xylopropamine sulfate was capable of raising the pain threshold, suggesting a centrally mediated analgesic effect. researchgate.net It was noted as provocative that xylopropamine appeared to be analgesic without being analeptic (a central nervous system restorative), unlike amphetamine which possesses both properties, suggesting a potential separation of these two sensory effects. researchgate.net

Table 1: Summary of Analgesic Research on this compound

Study Focus Experimental Model Key Finding Reference(s)
Pain Threshold ElevationElectrical stimulation of tooth pulp in human subjectsXylopropamine elevated the threshold to experimentally induced pain. researchgate.net, researchgate.net
Comparison with AmphetamineInferred from experimental observationsSuggests that the analgesic and analeptic effects on the sensorium could be independent properties. researchgate.net

Anti-inflammatory Research in Animal Models

Preclinical research has also pointed to the anti-inflammatory potential of xylopropamine. wikipedia.orgbionity.com Studies conducted by Randall, Selitto, and Valdes in 1957 specifically investigated and confirmed these anti-inflammatory effects in animal models. vdoc.pub This research demonstrated that the compound could mitigate inflammatory responses, although the side effect profile of the drug ultimately prevented its further development for these therapeutic applications. wikipedia.orgiiab.mebionity.com The specific models used included the granuloma pouch technique and carrageenan-induced edema in rats, which are standard methods for assessing anti-inflammatory activity. nih.gov

Table 2: Overview of Anti-inflammatory Studies on Xylopropamine

Research Area Animal Model Reported Effect Reference(s)
Anti-inflammatory ActivityRat models (e.g., granuloma pouch, carrageenan-induced edema)Demonstration of anti-inflammatory effects. wikipedia.org, bionity.com, vdoc.pub, nih.gov
Developmental StatusPreclinicalFurther development for anti-inflammatory applications was not pursued due to its side effect profile. wikipedia.org, iiab.me, bionity.com

In Vitro and Cellular Mechanisms of Action

Investigational Interaction with Monoaminergic Systems (Inferred from related amphetamines)

The precise cellular mechanisms of xylopropamine are not extensively detailed in the available literature. However, as a substituted amphetamine, its mechanism of action can be inferred from the well-documented pharmacology of related compounds. ofdt.fr Amphetamines primarily exert their effects on the central nervous system by interacting with monoaminergic systems, which include dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) pathways. ofdt.frgoogle.com

The primary mechanism involves increasing the extracellular levels of these neurotransmitters. ofdt.frhandwiki.org This is achieved through several actions:

Release of Neurotransmitters: Amphetamines trigger the release of dopamine and other monoamines from presynaptic nerve terminals. google.com They are potent full agonists of the trace amine-associated receptor 1 (TAAR1), which, when activated, causes the dopamine transporter (DAT) to reverse its direction of transport, pumping dopamine out of the neuron. handwiki.org

Reuptake Inhibition: They also act as competitive inhibitors of monoamine transporters (like DAT, NET, and SERT), blocking the reuptake of these neurotransmitters from the synaptic cleft and prolonging their action. ofdt.frhandwiki.org

Given that xylopropamine is 3,4-dimethylamphetamine, it is highly probable that it shares these fundamental mechanisms of action, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin, which underpins its stimulant effects. wikipedia.orgofdt.fr Studies on the closely related 4-methylamphetamine (4-MA) show that it affects the release and reuptake of serotonin, dopamine, and noradrenaline, with a more pronounced effect on serotonin compared to amphetamine. ofdt.fr

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Interaction)

Research into the enzyme interactions of xylopropamine is limited. However, studies on related amphetamine derivatives provide insights into potential activities. For instance, 4-methylamphetamine has been shown to be a more potent inhibitor of monoamine oxidase (MAO) in rodent brains than amphetamine itself. ofdt.fr The inhibition of MAO, an enzyme responsible for the breakdown of monoamine neurotransmitters, would further contribute to elevated levels of dopamine and serotonin. ofdt.fr

While direct studies on xylopropamine and carbonic anhydrase are not prominent, other related structures have been investigated. For example, the substituted amphetamine formetorex (B96578) has been identified as an activator of several human carbonic anhydrase (CA) isoforms, including hCA4, hCA5A, hCA5B, hCA7, hCA12, hCA13, and hCA14. jakami.de This suggests that the amphetamine scaffold can interact with this enzyme family, although the specific effect (inhibition vs. activation) may vary depending on the substitutions.

Signaling Pathway Modulation at the Cellular Level (Hypothetical)

Direct research elucidating the specific intracellular signaling pathways modulated by this compound is not extensively available. However, based on its structural similarity to other amphetamine-class compounds, a hypothetical mechanism can be proposed. Like other amphetamines, this compound likely influences intracellular signaling cascades primarily through its interaction with monoamine transporters, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin. nih.govcongress60.org

This elevation in neurotransmitter levels is expected to trigger a cascade of downstream signaling events within postsynaptic neurons. For instance, increased dopamine could activate both D1-like and D2-like G-protein coupled receptors (GPCRs). Activation of D1-like receptors would likely stimulate adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). handwiki.org PKA can then phosphorylate various intracellular proteins, including transcription factors like CREB (cAMP response element-binding protein), which can modulate gene expression related to neuronal plasticity and survival.

Comparative Pharmacological Research with Other Phenethylamine (B48288) and Amphetamine Classes

The pharmacological actions of this compound can be better understood through comparison with other compounds in the phenethylamine and amphetamine classes. While specific comparative studies involving xylopropamine are limited, data on related compounds allow for a comparative analysis of their general pharmacological effects.

Amphetamine, the parent compound, and its derivatives primarily act as releasing agents and reuptake inhibitors of catecholamines. nih.govcongress60.org The potency and selectivity for different monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) vary among different substituted amphetamines, leading to distinct pharmacological profiles. wikipedia.org

For instance, dextroamphetamine exhibits a preference for the dopaminergic system, while levoamphetamine has a comparatively greater effect on the noradrenergic system. congress60.org Other derivatives, such as 4-methylamphetamine (4-MA), have been shown to be potent inhibitors of monoamine oxidase (MAO) in animal studies, leading to elevated levels of dopamine and, particularly, serotonin. ofdt.fr

The table below presents a comparative overview of the general pharmacological characteristics of xylopropamine and other selected phenethylamine and amphetamine derivatives, based on available research.

CompoundPrimary Mechanism of ActionNotable Preclinical Findings
Xylopropamine Assumed monoamine releasing agent/reuptake inhibitorAppetite suppressant, analgesic, and anti-inflammatory effects. wikipedia.orgiiab.mebionity.com
Amphetamine Monoamine releasing agent and reuptake inhibitor (dopamine, norepinephrine). nih.govcongress60.orgPotent CNS stimulant, increases locomotor activity. nih.gov
Phentermine Primarily a norepinephrine releasing agent.Anorectic with fewer side effects compared to some other amphetamines. iiab.me
2,4-Dimethylamphetamine Assumed stimulant properties.Investigated as an appetite suppressant but had negative side effects like high blood pressure. wikipedia.org
4-Methylamphetamine Monoamine oxidase (MAO) inhibitor, elevates dopamine and serotonin. ofdt.frAnorectic effects potentiated by caffeine (B1668208) in animal studies. ofdt.fr

This comparative data highlights the nuances within the amphetamine class. While xylopropamine was explored for its anorectic properties, similar to other amphetamines, its reported analgesic and anti-inflammatory effects suggest a potentially distinct pharmacological profile that was not fully elucidated. iiab.mebionity.com The development of more selective and better-tolerated agents like phentermine ultimately led to the discontinuation of xylopropamine's clinical development. wikipedia.orgiiab.me

Metabolism and Pharmacokinetics in Research Models

In Vitro Metabolic Pathways for Amphetamine-Type Compounds

In vitro research models, including human liver microsomes and recombinant enzyme systems, have been instrumental in elucidating the metabolic pathways of amphetamine-type compounds. nih.gov The biotransformation of these substances is complex, involving several key enzymatic reactions. The primary metabolic routes are aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation. drugbank.com Another significant pathway is oxidative deamination, which leads to the formation of a ketone metabolite. tandfonline.comscirp.org

For instance, studies on amphetamine show it undergoes metabolism to produce metabolites such as 4-hydroxyamphetamine and phenylacetone. drugbank.com Similarly, methamphetamine is metabolized via N-demethylation to its active metabolite, amphetamine, and through aromatic hydroxylation to 4-hydroxymethamphetamine. nih.gov Fungal models, such as Cunninghamella elegans, have also been used to mimic and study these mammalian metabolic reactions, including N- and O-dealkylation and hydroxylation. oup.com These pathways collectively aim to convert the lipophilic parent drug into more water-soluble metabolites to facilitate excretion. wikipedia.org

Table 1: Common Metabolic Pathways for Amphetamine-Type Compounds in Research Models

Metabolic Pathway Description Example Precursor -> Metabolite
Aromatic Hydroxylation Addition of a hydroxyl (-OH) group to the aromatic ring of the molecule. drugbank.com Amphetamine -> 4-Hydroxyamphetamine drugbank.comjst.go.jp
N-Dealkylation Removal of an alkyl group from the nitrogen atom. drugbank.comtandfonline.com Methamphetamine -> Amphetamine nih.gov
Oxidative Deamination Removal of an amino group through an oxidative process, often resulting in a ketone. tandfonline.com Amphetamine -> Phenylacetone drugbank.com

| Beta-Hydroxylation | Addition of a hydroxyl group to the carbon atom beta to the nitrogen. nih.gov | Methamphetamine -> Norephedrine nih.gov |

Role of Cytochrome P-450 Enzymes in Xylopropamine (B85825) Sulfate (B86663) Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the metabolism of a vast array of foreign compounds, including amphetamine-type stimulants. wikipedia.org In vitro studies have consistently shown that the polymorphic isozyme CYP2D6 is the main catalyst for the metabolism of most compounds in this class. nih.govscirp.org

Influence of Stereochemical Configuration on Metabolic Fate in Experimental Systems

Xylopropamine, like many amphetamines, is a chiral compound, meaning it exists as two stereoisomers (enantiomers) that are non-superimposable mirror images of each other. wikipedia.org The stereochemical configuration has a profound influence on the metabolic fate and pharmacokinetic profile of these compounds. tandfonline.comnih.gov

Research has consistently demonstrated that the metabolism of amphetamine enantiomers is stereoselective. oup.com The dextro (d)-isomer of amphetamine is metabolized more rapidly than the levo (l)-isomer. researchgate.netoup.com This differential metabolism can lead to a shift in the ratio of enantiomers found in urine over time following administration of a racemic mixture. oup.com In the case of MDMA, the (S)-enantiomer is metabolized faster than the (R)-enantiomer. researchgate.net This stereoselectivity is often attributed to the specific interactions between the enantiomers and the active site of metabolic enzymes like CYP2D6. tandfonline.com The enzyme's affinity can be greater for one isomer over the other, leading to different rates of deamination and dealkylation. tandfonline.com For example, studies on N-alkyl substituted amphetamines showed that the dextro isomers exhibited increased dealkylation with increasing alkyl group size, a behavior not observed in the laevo isomers. tandfonline.com

Investigation of Metabolite Identification and Characterization

The identification of metabolites is a crucial step in understanding the biotransformation of a drug. For amphetamine-type compounds, metabolites are typically identified and characterized using techniques like gas chromatography-mass spectrometry (GC-MS). scirp.org

While specific studies identifying the metabolites of xylopropamine sulfate are not prominent in the available literature, its metabolic products can be predicted based on its structure (3,4-dimethylamphetamine) and the known metabolic pathways of related compounds. The primary metabolites of amphetamine include p-hydroxyamphetamine and norephedrine. drugbank.com For methamphetamine, key metabolites are amphetamine (via N-demethylation) and p-hydroxymethamphetamine. scirp.org

Based on these precedents, the expected metabolites of xylopropamine would likely result from hydroxylation of the phenyl ring, N-dealkylation (if an N-alkyl group were present), and beta-hydroxylation. The presence of the two methyl groups on the aromatic ring may influence the position of hydroxylation.

Table 2: List of Compounds Mentioned

Compound Name Other Names/Abbreviations
Xylopropamine 3,4-dimethylamphetamine, Perhedrin, Esanin wikipedia.orgdrugsandalcohol.ie
Amphetamine
Methamphetamine
3,4-Methylenedioxymethamphetamine MDMA, "ecstasy" nih.govresearchgate.net
4-Hydroxyamphetamine p-hydroxyamphetamine, HA drugbank.comjst.go.jp
4-Hydroxymethamphetamine Pholedrine nih.gov
Phenylacetone Benzyl methyl ketone drugbank.com
Norephedrine
Cytochrome P450 CYP, P450 wikipedia.org
CYP2D6
Cunninghamella elegans
4-ethoxyamphetamine
4-propoxyamphetamine
4-benzyloxyamphetamine
4-methoxyamphetamine
N-propylamphetamine
4-fluoromethamphetamine 4-FMA scirp.org
4-chloromethamphetamine 4-CMA scirp.org
4-bromomethamphetamine 4-BMA scirp.org
4-iodomethamphetamine 4-IMA scirp.org
4-nitromethamphetamine 4-NMA scirp.org
4-methoxymethamphetamine 4-MMA scirp.org
3,4-dihydroxyamphetamine α-Methyldopamine, α-Me-DA wikipedia.org
3,4-dihydroxymethamphetamine HHMA researchgate.net
4-hydroxy-3-methoxymethamphetamine HMMA researchgate.net

Structure Activity Relationship Sar Studies of Xylopropamine Sulfate and Analogues

SAR Principles within the Psychotomimetic Phenylalkylamine Class

The psychotomimetic phenylalkylamines are a class of compounds whose psychoactive effects are deeply tied to their molecular structure. Structure-activity relationship (SAR) studies aim to identify the specific chemical features that govern a compound's potency and qualitative effects. mdma.ch For this class, several key structural principles have been established. mdma.chacs.org

The core of these compounds is a phenethylamine (B48288) skeleton, which consists of a benzene (B151609) ring connected to an ethylamine (B1201723) side chain. mdma.ch Modifications to both the ring and the side chain produce significant shifts in pharmacological activity. One of the most critical features for potent psychotomimetic activity is the presence of an α-methyl group on the side chain, creating a phenylisopropylamine (amphetamine) structure. mdma.ch The stereochemistry at this α-carbon is crucial; the R-(-) configuration is consistently associated with higher potency. mdma.chacs.org

Substitutions on the phenyl ring are another major determinant of activity. A common pattern for potent hallucinogenic activity involves methoxy (B1213986) groups at the 2 and 5 positions of the ring. mdma.chacs.org The nature of the substituent at the 4-position further modulates activity. Typically, an alkyl or halo group at this position enhances potency, although there is a size limitation; groups larger than an n-propyl or bromo group tend to decrease activity. mdma.chacs.org These structural rules highlight a sensitive interplay between the molecule's shape, size, and electronic properties and its ability to interact with biological targets, primarily the serotonin (B10506) 5-HT2A receptor. researchgate.netscripps.edu

Correlation of Molecular Structure with Observed Preclinical Effects

The preclinical effects of phenylalkylamines are quantitatively correlated with their molecular structures. Animal models are essential for establishing these relationships, providing measurable endpoints that often correlate with psychotomimetic potential in humans. mdma.chacs.org For instance, the ability of a compound to induce hyperthermia in rabbits has shown a good quantitative correlation with human psychotomimetic activity. mdma.chacs.org

Xylopropamine's structure, with methyl groups at the 3 and 4 positions of the phenyl ring, differentiates it from the classic 2,5-dimethoxy substituted hallucinogens. wikipedia.org SAR studies on substituted amphetamines show that such modifications directly influence their interaction with monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). nih.govwikidoc.org The specific pattern and nature of ring substitution can shift a compound's profile from being primarily a releasing agent to an uptake inhibitor, or alter its selectivity between the different transporters. nih.gov

For example, studies on a range of substituted phenethylamines demonstrate how different substituents impact locomotor activity in mice, an effect mediated by monoamine systems. nih.gov While amphetamines are generally potent stimulants, additions like a para-chloro group can increase efficacy, whereas a β-keto group (as in cathinones) tends to reduce stimulant potency compared to the corresponding amphetamine analogue. nih.gov The substitution pattern of xylopropamine (B85825) (3,4-dimethyl) places it within a chemical space where its effects are likely driven by interactions with DAT and NET, consistent with stimulant properties rather than potent 5-HT2A-mediated hallucinogenic effects. wikipedia.orgnih.gov

Structural FeatureObserved Preclinical EffectReference
Isopropylamine side chain (α-methyl group)Generally increases stimulant and psychotomimetic potency compared to phenethylamine. mdma.ch
R-(-) configuration at α-carbonHigher potency in producing psychotomimetic effects. mdma.chacs.org
2,5-Dimethoxy ring substitutionAssociated with potent hallucinogenic activity. mdma.chacs.org
4-position alkyl or halo groupModulates potency; potency often increases with small, lipophilic groups. mdma.chacs.org
para-Chloro substitutionTends to increase locomotor stimulant efficacy but can also increase toxicity. nih.gov
β-Keto group (cathinone structure)Generally less potent as a stimulant compared to the corresponding amphetamine. nih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry provides powerful tools to investigate and predict the biological activity of compounds, offering insights that are difficult to obtain through experimental methods alone. frontiersin.org For the psychotomimetic phenylalkylamines, Quantitative Structure-Activity Relationship (QSAR) studies have been particularly valuable. nih.govsci-hub.seresearchgate.net QSAR models seek to establish a mathematical relationship between a set of molecular descriptors (physicochemical properties) and the pharmacological activity of the compounds. nih.gov

These studies have successfully modeled the psychotomimetic activity of phenylalkylamines using various descriptors, including:

Topological Indices: These descriptors, such as the Wiener and Balaban indices, capture information about the size, shape, and branching of a molecule. sci-hub.se

Minimum Topological Difference (MTD): This method helps to define the optimal three-dimensional shape for a molecule to fit into its receptor binding site by comparing the structures of active compounds. sci-hub.seresearchgate.net

Quantum Chemical Parameters: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges, are used to describe the electronic characteristics of the molecules. researchgate.net These are often calculated using methods like Density Functional Theory (DFT). researchgate.netscilit.com

These computational approaches have confirmed the importance of steric, electronic, and lipophilicity parameters in determining the activity of phenylalkylamines. sci-hub.se For example, modeling studies support experimental findings that the 4-position of the phenyl ring is critical, interacting directly with the receptor, and that these interactions involve both steric and electronic effects. researchgate.net Such models can predict the potency of novel compounds and help elucidate the specific molecular interactions, such as those with key amino acid residues like phenylalanine, within the 5-HT2A receptor binding pocket. researchgate.net

Computational Method/DescriptorPurpose in SAR StudiesReference
Quantitative Structure-Activity Relationship (QSAR)To build predictive models correlating molecular structure with biological activity. nih.govsci-hub.se
Minimum Topological Difference (MTD)Identifies steric requirements of the receptor by defining an optimal molecular shape. sci-hub.seresearchgate.net
Topological Indices (e.g., Wiener, Balaban)Quantify molecular size, shape, and branching to correlate with activity. sci-hub.se
Density Functional Theory (DFT)Calculates quantum chemical descriptors (e.g., orbital energies, atomic charges) to understand electronic effects. researchgate.netscilit.com
Molecular DockingSimulates the binding of a ligand into the active site of a receptor to predict binding affinity and orientation. researchgate.net

Designing and Synthesizing Analogues for Targeted SAR Probes

The design and synthesis of novel analogues are fundamental to SAR studies. nih.govfrontiersin.orgnih.gov This process allows researchers to systematically modify a lead compound's structure to probe specific interactions with its biological target. nih.gov By observing how these targeted changes affect activity, a detailed map of the receptor's binding site can be constructed. This strategy is not limited to exploring activity but is also crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

Several strategies are employed in the design of SAR probes for phenylalkylamines:

Conformational Restriction: Introducing rings or other rigid features into the flexible phenethylamine structure limits the number of possible conformations. nih.gov If the rigid analogue retains high activity, it provides strong evidence about the "active conformation" required for receptor binding. The synthesis of "hybrid" benzofuranyl–benzopyranyl phenylalkylamines is an example of using rigid structures to probe the size of binding pockets in the 5-HT2A receptor. nih.gov

Systematic Substituent Variation: Analogues are synthesized with a wide variety of substituents at a specific position to explore the effects of steric bulk, lipophilicity, and electronic properties. researchgate.net For instance, a series of 4-thio-substituted phenylalkylamines was synthesized and tested to systematically map the SAR at this position. researchgate.net

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties can help to understand the importance of that group. For example, replacing a methoxy group with a thioether or a halogen can reveal the role of hydrogen bonding or electronics at that position.

The synthesis of these analogues often involves multi-step chemical sequences. nih.gov For example, the synthesis of hybrid benzofuran-benzopyran congeners started from substituted phenols and involved several key steps, including condensation with nitroalkanes, reduction of the nitro group to an amine, and final bromination to yield the target compounds. nih.gov Similarly, the creation of N-phenylalkyl analogues of other ligands has been used to explore the space around the amine binding site in receptors. nih.gov These synthetic efforts are crucial for generating the chemical tools needed to validate computational models and refine our understanding of drug-receptor interactions.

Advanced Analytical Methodologies for Research and Compound Characterization

Chromatographic Techniques for Purity Assessment and Quantification (e.g., GC, LC)

Chromatographic methods, particularly Gas Chromatography (GC) and Liquid Chromatography (LC), are fundamental in the analysis of xylopropamine (B85825) sulfate (B86663). These techniques are adept at separating the compound from impurities and quantifying its concentration.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for the analysis of volatile compounds like xylopropamine. For analysis, xylopropamine sulfate is typically converted to its free base, which is more volatile. The choice of column is critical for achieving good separation. While non-polar stationary phases like DB-1 or Rtx-5 may be used, more polar columns such as the trifluoropropylmethyl polysiloxane Rtx-200 can offer better resolution for closely related amphetamine-like substances. nih.gov In a GC-MS analysis of a methanolic extract of Curcuma longa rhizomes, xylopropamine was identified with a specific retention time, demonstrating the technique's applicability. banglajol.info

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another cornerstone for the analysis of amphetamine derivatives. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile. A common approach involves using a reversed-phase column, such as a C18 or a phenyl column, with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile. nih.govnih.gov Detection is often achieved using UV spectroscopy or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The use of an ion-exchange column, such as a semi-micro SCX column, has also been shown to be effective for the simultaneous analysis of related amphetamine compounds. oup.com

Below is a table summarizing typical chromatographic conditions for the analysis of related amphetamine compounds, which are applicable to xylopropamine.

Table 1: Illustrative Chromatographic Conditions for Amphetamine-Related Compounds This table is interactive. You can sort and filter the data.

Technique Column Type Mobile Phase/Carrier Gas Detector Application Note
GC-MS HP-1MS (fused silica) Helium Mass Spectrometer (MS) Suitable for the analysis of derivatized amphetamines in hair samples. jfda-online.com
GC-FID DB-1 Hydrogen Flame Ionization Detector (FID) Used for quantitative analysis of 3,4-Methylenedioxyamphetamine (MDA). swgdrug.org
LC-MS/MS Capcell Pak C18 MG-II Acetonitrile/Ammonium formate buffer Tandem Mass Spectrometer (MS/MS) Enables simultaneous detection of multiple amphetamine derivatives in urine. nih.gov
LC-MS/MS Hypersil BDS Phenyl Acetonitrile/Aqueous buffer Tandem Mass Spectrometer (MS/MS) Effective for structural elucidation of isomers of methylenedioxy-amphetamines. nih.gov

Spectrometric Techniques for Structural Elucidation and Trace Analysis (e.g., MS)

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of xylopropamine. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides definitive identification.

In GC-MS , the electron ionization (EI) mass spectrum of xylopropamine (as the free base) shows characteristic fragmentation patterns. The molecular ion peak helps in confirming the molecular weight, while the fragment ions provide structural information. For xylopropamine (3,4-dimethylamphetamine), the mass spectrum is expected to be very similar to that of its positional isomers, and differentiation often relies on chromatographic retention times. ofdt.fr The fragmentation of amphetamine-type compounds is typically dominated by cleavage beta to the nitrogen atom.

LC-MS , particularly with electrospray ionization (ESI), is well-suited for the analysis of the sulfate salt of xylopropamine without derivatization. ESI-MS of xylopropamine hydrobromide, a salt similar to the sulfate, exhibits a prominent base peak corresponding to the protonated free base [M+H]⁺. vulcanchem.com Tandem mass spectrometry (MS/MS) further enhances selectivity and is crucial for trace analysis in complex matrices by monitoring specific precursor-to-product ion transitions. nih.gov

Table 2: Mass Spectrometric Data for Xylopropamine and Related Compounds This table is interactive. You can sort and filter the data.

Compound Ionization Method Key Mass-to-Charge Ratios (m/z) Instrument Reference
Xylopropamine GC-MS (EI) Data available in NIST Mass Spectrometry Data Center GC-MS nih.gov
Xylopropamine Hydrobromide ESI-MS Base peak at 163.26 (free base), [M+H]⁺ at 244.18 ESI-MS vulcanchem.com
N,N-Dimethylamphetamine GC-MS (EI) Major ions can be seen in the monograph GC-MS swgdrug.org
Methamphetamine (HFBA derivative) GC-MS (EI) 150 > 91, 150 > 119 GC-MS/MS nih.gov

Advanced Methods for Stereoisomer Separation and Characterization

Xylopropamine possesses a chiral center, meaning it can exist as two enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, their separation and characterization are of great importance.

Advanced analytical methods are required to separate these stereoisomers. A common strategy is chiral chromatography , which can be performed using either GC or LC with a chiral stationary phase (CSP). For instance, cyclodextrin-based CSPs are widely used for the enantiomeric separation of amphetamine-like compounds. nih.govsyncsci.com

Another powerful technique is Capillary Electrophoresis (CE) , which offers high separation efficiency. Enantiomeric separation in CE is achieved by adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte. syncsci.comdea.gov This method has been successfully applied to resolve the enantiomers of numerous new psychoactive substances, including amphetamine derivatives. syncsci.com

A further approach involves derivatization with a chiral reagent to form diastereomers. nih.govresearchgate.net These diastereomeric pairs have different physical properties and can be separated on a standard achiral chromatographic column. nih.govresearchgate.net Reagents like (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TPC) are used to derivatize the amine group of amphetamines, allowing for their subsequent separation and quantification by GC-MS or LC-MS. nih.gov

Application of this compound as an Analytical Reference Standard

In forensic and research laboratories, the use of well-characterized reference standards is crucial for the accurate identification and quantification of controlled substances and related compounds. This compound can serve as an analytical reference standard.

A reference standard is a highly purified compound against which other samples can be compared. Companies specializing in chemical standards may offer this compound with a certificate of analysis, detailing its purity as determined by methods like GC, LC, and MS, and confirming its structure via techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The availability of such standards is essential for validating analytical methods and ensuring the reliability of results in both qualitative and quantitative analyses. For example, related compounds like 4-methylamphetamine are available as analytical reference standards for scientific research purposes. ofdt.fr The use of a certified reference standard of this compound would be a prerequisite for any laboratory conducting accredited testing for this compound.

Historical and Contemporary Regulatory Aspects Influencing Research

Historical Context of Regulatory Decisions for Amphetamine Derivatives

Amphetamine was first synthesized in 1887, but it wasn't until 1932 that it was marketed, initially as an over-the-counter inhaler for nasal congestion called Benzedrine. unodc.orgcaymanchem.comtonydagostino.co.uk Its stimulant properties were soon recognized, leading to its use by military forces during World War II to improve soldier endurance and alertness. unodc.orgtonydagostino.co.ukwikipedia.org In the post-war era, the prescription of amphetamine-type stimulants (ATS) proliferated for various conditions, including depression and obesity. unodc.orgcaymanchem.comresearchgate.net

Xylopropamine (B85825), also known as 3,4-dimethylamphetamine, was developed in the 1950s as an appetite suppressant and was briefly sold as the sulfate (B86663) salt. wikipedia.orgiiab.mebionity.com It was one of many amphetamine derivatives created during this period. unodc.org However, as the potential for abuse of ATS became more apparent in the 1960s and 1970s, governments began to implement stricter controls. unodc.orgwikipedia.org The therapeutic usefulness of many of these substances was re-evaluated and deemed limited, even as non-medical use grew. unodc.org

A pivotal moment in the regulation of these compounds was the 1971 United Nations Convention on Psychotropic Substances. wikipedia.org This treaty established an international framework for controlling psychoactive drugs, and amphetamine was placed in Schedule II, a highly restrictive category. wikipedia.org In the United States, the Controlled Substances Act of 1970 also classified amphetamine as a controlled substance, eventually moving it to Schedule II. wikipedia.orgscielo.org.mx These national and international control measures led to a decline in the licit pharmaceutical manufacturing of many ATS. unodc.org For xylopropamine, its marketing was not widespread, and it was ultimately not further developed for its initial purpose as an appetite suppressant or for its subsequently reported analgesic and anti-inflammatory effects, largely due to its side effect profile and the emergence of alternative drugs with better efficacy and fewer side effects like phentermine. wikipedia.orgiiab.mebionity.com

The number of stimulants and anorectics under international control increased by 385% between 1971 and 1995. unodc.org This stringent regulatory environment was a response to the growing problem of abuse and the shift from licitly manufactured drugs to clandestine production. unodc.org

Implications for Research and Development of Amphetamine-Class Compounds

The stringent regulatory landscape has had significant consequences for the research and development of new compounds within the amphetamine class. The classification of amphetamines as Schedule II substances in the U.S. and under similar restrictive categories internationally means that researchers face significant hurdles in obtaining these compounds for study. wikipedia.orgnih.govnih.gov This tight control is intended to prevent diversion and abuse but can also slow down legitimate scientific inquiry into the therapeutic potential and mechanisms of action of these substances. nih.gov

Research into the long-term effects of amphetamines, particularly on the developing brain, is an area of ongoing study with important implications. nih.gov While therapeutic doses for conditions like ADHD have been shown to improve brain development and nerve growth in some cases, there are concerns about the potential for addiction and other adverse effects, which necessitates careful and controlled research. nih.govwikipedia.org

The development of new amphetamine derivatives has also been shaped by regulatory pressures. Efforts have been made to create compounds with more specific therapeutic actions and a lower potential for abuse. unodc.org However, the emergence of "designer drugs" or new psychoactive substances (NPS) that are structurally related to controlled amphetamines represents a continuous challenge for regulators. bruker.comnih.gov These novel compounds are often created to circumvent existing drug laws, leading to a perpetual cat-and-mouse game between clandestine chemists and law enforcement. unodc.orgbruker.com This dynamic means that research and development in this area must not only focus on therapeutic potential but also on the rapid identification and risk assessment of new, potentially harmful substances. bruker.comnih.gov

Role of Research Organizations in Monitoring and Assessment of Related Substances

Several national and international organizations play a critical role in monitoring the use and emergence of amphetamine-type stimulants and other new psychoactive substances. Their work is essential for informing public health policy and regulatory decisions. unodc.orgeumonitor.eueufundingoverview.be

The United Nations Office on Drugs and Crime (UNODC) provides global analysis and monitoring of synthetic drugs, including ATS and NPS. unodc.orgresearchgate.netunodc.org Through its Global SMART Programme, the UNODC established an Early Warning Advisory (EWA) on NPS to provide information to member states on emerging trends, chemical details, and legislative responses. unodc.org The UNODC's assessments have highlighted the expansion of global ATS markets and the complex interplay between supply and demand. researchgate.netaic.gov.aucabidigitallibrary.org

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) serves as the central hub for drug-related information in the European Union. eumonitor.eueufundingoverview.be It monitors the European drug situation, including emerging trends in synthetic drugs, and provides factual, objective, and comparable information to policymakers. eumonitor.eueufundingoverview.beresearchgate.net The EMCDDA operates an early-warning system for new psychoactive substances, which is crucial for identifying and assessing the risks of new "designer" compounds, including synthetic cathinone (B1664624) derivatives that are structurally related to amphetamine. eufundingoverview.bedrugsandalcohol.iedrugsandalcohol.ie The organization's work involves a multi-indicator system that tracks drug use, treatment demand, and other key epidemiological data. researchgate.net

These organizations collaborate with national authorities, law enforcement, and forensic laboratories to identify and characterize new substances. bruker.comdrugsandalcohol.ie The research conducted and disseminated by these bodies is vital for a coordinated international response to the challenges posed by the evolving landscape of synthetic drugs. Their efforts help to ensure that regulatory decisions are based on scientific evidence and a comprehensive understanding of the public health risks. eumonitor.euresearchgate.net

Research Findings on Xylopropamine

While xylopropamine was not widely marketed, some pharmacological data exists from early research studies.

Pharmacological Data for Xylopropamine

Model/Endpoint Dose (mg/kg) Efficacy (%) Reference
Abdominal constriction 25 i.p. 78 vulcanchem.com

This table presents data from preclinical studies and does not represent human dosage or efficacy.

Additionally, early studies reported that xylopropamine possessed analgesic and anti-inflammatory properties. wikipedia.orgiiab.mebionity.com For instance, one study specifically investigated its anti-inflammatory effects. nih.govfrontiersin.org Research has also indicated that xylopropamine hydrobromide can interact with various receptor proteins, including the dopamine (B1211576) D2 receptor, serotonin (B10506) 5-HT3 receptor, and beta-adrenergic receptor, and can inhibit the activity of certain ion channels. biosynth.com

Future Directions and Emerging Research Avenues for Xylopropamine Sulfate

Exploration of Unidentified Pharmacological Mechanisms in Advanced Preclinical Models

The initial characterization of xylopropamine (B85825) sulfate (B86663) hinted at a pharmacological profile that extends beyond simple appetite suppression, including analgesic and anti-inflammatory effects. wikipedia.orgresearchgate.net However, the precise molecular mechanisms underlying these observations remain largely unexplored. Modern preclinical research offers sophisticated models to dissect these unknown pathways.

Future investigations could employ advanced animal models to probe xylopropamine's effects beyond its known stimulant properties. For instance, its impact on neuroinflammation and glial cell activation could be studied in models of neurodegenerative diseases. researchgate.netnih.gov Amphetamine derivatives are known to induce complex neurotoxic effects involving oxidative stress, excitotoxicity, and apoptosis, and understanding where xylopropamine fits within this spectrum could reveal novel mechanisms. researchgate.netnih.govnih.gov Preclinical models, such as those developed for Parkinson's disease using dopamine (B1211576) transporter (DAT) knockout mice, could be adapted to investigate if xylopropamine possesses any dopamine-independent locomotor actions, similar to other amphetamine derivatives. plos.org Such research might uncover unique interactions with neuronal signaling pathways that were not apparent from the initial, limited studies.

Furthermore, its reported analgesic properties could be re-evaluated using contemporary pain models that differentiate between nociceptive, inflammatory, and neuropathic pain. researchgate.netnih.gov This could clarify whether its effects are centrally mediated, peripherally mediated, or both, and identify the specific receptors or channels it may modulate.

Application in Chemoinformatics and Virtual Screening for Novel Ligand Discovery (Theoretical)

The chemical structure of xylopropamine provides a valuable scaffold for theoretical studies in chemoinformatics and computational drug design. Its dimethyl-substituted phenyl ring offers a distinct chemical framework compared to more commonly studied amphetamines like MDMA or methamphetamine.

Theoretical applications include:

Scaffold for Virtual Screening: The xylopropamine backbone can be used as a query structure in large-scale virtual screening campaigns to identify novel compounds that bind to specific neurological targets. biorxiv.orgarxiv.org By computationally modifying its functional groups, researchers can generate vast virtual libraries to predict binding affinities for targets like serotonin (B10506) transporters (SERT), norepinephrine (B1679862) transporters (NET), and various G-protein coupled receptors (GPCRs). nih.govnih.gov One in silico study has already identified xylopropamine as a phytocompound with potential bioactivity, highlighting its utility in computational drug discovery pipelines. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Studies: By synthesizing and testing a series of xylopropamine derivatives, researchers can build robust QSAR models. These models would help to quantitatively correlate the structural features of these compounds with their pharmacological activity, providing a predictive framework for designing new molecules with desired properties, such as enhanced selectivity for a particular transporter or receptor.

Molecular Docking and Dynamics: The xylopropamine molecule can be docked into homology models or crystal structures of various CNS targets. Molecular dynamics simulations can then predict the stability of these interactions and reveal key binding motifs. This could elucidate why the 3,4-dimethyl substitution pattern confers specific pharmacological properties compared to other amphetamine analogues, offering insights into the fundamental principles of ligand-receptor interactions. mdpi.com

Table 1: Potential Chemoinformatic Applications for Xylopropamine Sulfate

Research AreaApplicationPotential Outcome
Virtual Screening Use of the xylopropamine structure as a chemical scaffold.Discovery of novel ligands for CNS targets with potentially improved selectivity or efficacy.
QSAR Studies Development of models based on xylopropamine derivatives.Prediction of biological activity for new, unsynthesized compounds, accelerating the design process.
Molecular Docking Simulation of xylopropamine binding to neurological targets.Elucidation of binding modes and the structural basis for its pharmacological activity.

Development of Advanced Analytical Techniques for Comprehensive Profiling

While standard methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable for the detection of amphetamine-type substances, future research on this compound would benefit from the development and application of more advanced analytical techniques for comprehensive profiling. uantwerpen.beresearchgate.net

Emerging methodologies could provide deeper insights into its metabolism, pharmacokinetics, and interactions within complex biological systems.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or TOF (Time-of-Flight) mass spectrometry can provide highly accurate mass measurements, facilitating the identification of previously unknown metabolites of xylopropamine in preclinical studies. nih.gov This would allow for a more complete understanding of its biotransformation pathways.

Magnetic Solid-Phase Extraction (MSPE): The development of novel adsorbents, potentially coupled with built-in pH regulation, could streamline the extraction of xylopropamine and its metabolites from complex matrices like brain tissue or plasma, improving the efficiency and speed of sample preparation for analysis. mdpi.com

Capillary Electrophoresis (CE): Portable CE systems coupled with contactless conductivity detection are being developed for the rapid screening of substituted amphetamines. researchgate.net Adapting such technologies for research purposes could enable high-throughput analysis of xylopropamine in various experimental conditions.

Table 2: Advanced Analytical Techniques for this compound Research

TechniqueAdvantage for Xylopropamine ResearchReference Context
High-Resolution Mass Spectrometry (HRMS) Precise identification of novel metabolites and comprehensive metabolic profiling.Applied for novel psychoactive stimulants. nih.gov
Magnetic Solid-Phase Extraction (MSPE) Rapid and efficient sample clean-up and concentration from biological matrices.Developed for amphetamine-type stimulants in water. mdpi.com
Capillary Electrophoresis (CE) High-throughput and potentially portable analysis for screening studies.Used for screening of substituted amphetamines. researchgate.net

Integration of this compound Research within Broader Studies of Amphetamine Chemistry and Pharmacology

This compound's unique 3,4-dimethyl substitution makes it a valuable tool for integration into broader comparative studies of amphetamine chemistry and pharmacology. Such research helps to build a more complete picture of how subtle structural modifications influence the interaction of these compounds with monoamine systems. drugbank.com

Comparative Pharmacology: By directly comparing the pharmacological profile of xylopropamine with other dimethylamphetamine isomers (e.g., 2,4- or 2,5-dimethylamphetamine) and with foundational compounds like amphetamine, methamphetamine, and MDMA, researchers can systematically probe the influence of methyl group placement on receptor affinity, transporter inhibition, and functional activity. nih.govnih.govfrontiersin.org For example, studies comparing MDMA analogues have revealed that small shifts in structure can significantly alter potency at SERT versus NET. nih.govnih.gov Placing xylopropamine within this comparative framework could yield significant insights.

Structure-Activity Relationship (SAR) Elucidation: As a less-studied analogue, xylopropamine can help refine SAR models for the amphetamine class. Understanding its specific effects on dopamine, serotonin, and norepinephrine release and reuptake can help to delineate the structural requirements for transporter selectivity. smw.ch

Neurotoxicity Studies: The neurotoxic potential of many substituted amphetamines is a significant area of research. nih.govnih.gov Investigating the specific neurotoxic profile of xylopropamine—whether it is more or less toxic to dopaminergic or serotonergic neurons than other analogues—can contribute to a broader understanding of the mechanisms of amphetamine-induced neurotoxicity.

By including this compound in these broader research programs, it can serve as a key chemical probe, helping to unlock a more nuanced understanding of the complex pharmacology of the entire substituted amphetamine class.

Q & A

Q. How should researchers respond to peer critiques about insufficient mechanistic evidence in this compound studies?

  • Methodological Answer :
  • Perform pathway enrichment analysis (e.g., KEGG, Reactome) on transcriptomic/proteomic data to identify upstream regulators.
  • Validate hypotheses via knockout models (e.g., siRNA) or pharmacological inhibitors .
  • Rebuttal Strategy: Cite negative results from orthogonal assays (e.g., SPR if ITC binding was inconclusive) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.